1,1,1-Trifluoro-3-[(2-methylfuran-3-yl)sulfanyl]propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-[(2-methylfuran-3-yl)sulfanyl]propan-2-ol is a useful research compound. Its molecular formula is C8H9F3O2S and its molecular weight is 226.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Physicochemical Properties and Miscibility Studies
Influence of Trifluoromethyl Groups on Miscibility with Water The miscibility of fluorinated alcohols with water, specifically focusing on 1,1,1-trifluoro-propan-2-ol (TFIP), was explored to understand the behavior of trifluoromethyl (CF3) and methyl (CH3) groups in aqueous solutions. The study revealed that the hydration shell's structure around CF3 and CH3 groups is concentration-dependent, influencing TFIP's unique miscibility compared to other fluorinated compounds (Fioroni et al., 2003).
Synthetic Applications and Methodologies
Novel Synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans A novel method for synthesizing 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization was introduced. This approach utilized 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-l-ols, demonstrating a strategic approach for creating furan derivatives (Zhang et al., 2007).
Structural and Molecular Studies
Hydrogen Bonding in Trifluoromethylated Alcohols The study of trifluoromethylated alcohols revealed the presence of inter- and intra-molecular hydrogen bonding, showcasing the structural diversity and complexity of compounds like 1,1,1-trifluoro-2-oxo-3-(3,4-methylenedioxyphenyl)propane-2-ol. This research highlights the intricate interplay of molecular interactions in such compounds (Singh et al., 2001).
Chemical Reactions and Transformations
1,3-Sulfanyl Group Migration and Formation of Bridged Heterocycles An interesting chemical behavior was observed in 1,1,1-trifluoro-4,4-bis(arylthio)butane-2,2-diol under concentrated sulfuric acid, leading to 1,3-sulfanyl migration and the formation of unexpected trifluoromethyl-containing bridged heterocycles. This study uncovers unique chemical transformations and potential synthetic pathways (Jiang & Zhu, 2008).
Properties
IUPAC Name |
1,1,1-trifluoro-3-(2-methylfuran-3-yl)sulfanylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2S/c1-5-6(2-3-13-5)14-4-7(12)8(9,10)11/h2-3,7,12H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQFAYFOGIVIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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